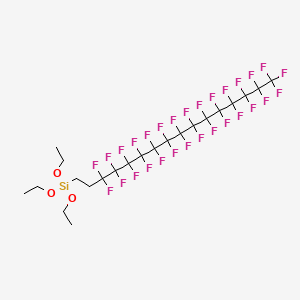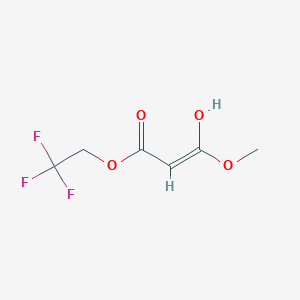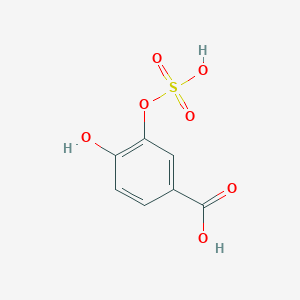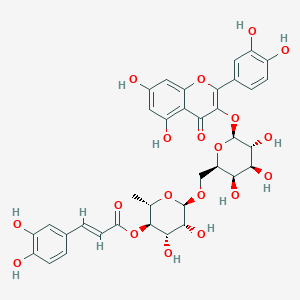
Hexamethylguanidinium cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylguanidinium cyanide is an organic compound that features a hexamethylguanidinium cation and a cyanide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexamethylguanidinium cyanide can be synthesized through the reaction of hexamethylguanidine with a cyanide source. One common method involves the reaction of hexamethylguanidine with hydrogen cyanide or a cyanide salt under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexamethylguanidinium cyanide undergoes various chemical reactions, including:
Substitution Reactions: The cyanide anion can participate in nucleophilic substitution reactions with electrophiles.
Complex Formation: The hexamethylguanidinium cation can form complexes with various anions and metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, metal salts, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent decomposition of the cyanide anion.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield alkylated products, while complex formation can result in stable ionic compounds.
Applications De Recherche Scientifique
Hexamethylguanidinium cyanide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Materials Science: Employed in the development of new materials with unique properties, such as ionic liquids and solid-state electrolytes.
Biology and Medicine: Investigated for potential use in biochemical assays and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of hexamethylguanidinium cyanide involves the interaction of the cyanide anion with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. The hexamethylguanidinium cation can also interact with biological molecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Hexamethylguanidinium cyanide can be compared with other cyanide salts, such as sodium cyanide and potassium cyanide. While all these compounds contain the cyanide anion, this compound is unique due to the presence of the hexamethylguanidinium cation, which imparts different physical and chemical properties. Similar compounds include:
Sodium Cyanide: Commonly used in mining and organic synthesis.
Potassium Cyanide: Used in electroplating and as a reagent in organic chemistry.
Trimethylsilyl Cyanide: Employed in organic synthesis as a cyanide source.
Propriétés
Formule moléculaire |
C8H18N4 |
|---|---|
Poids moléculaire |
170.26 g/mol |
Nom IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;cyanide |
InChI |
InChI=1S/C7H18N3.CN/c1-8(2)7(9(3)4)10(5)6;1-2/h1-6H3;/q+1;-1 |
Clé InChI |
FVTJQEPLZRIVSZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=[N+](C)C)N(C)C.[C-]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


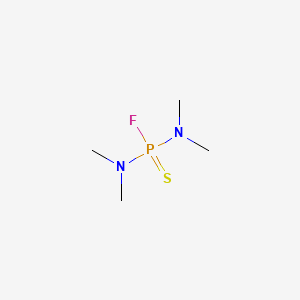
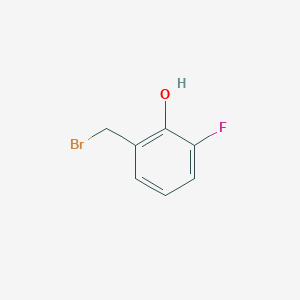
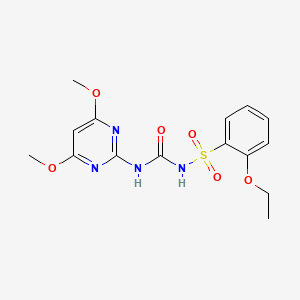
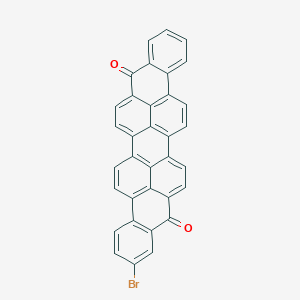
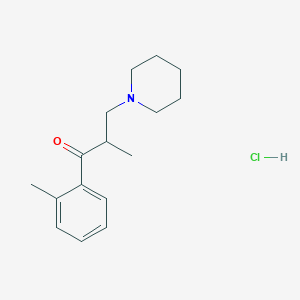

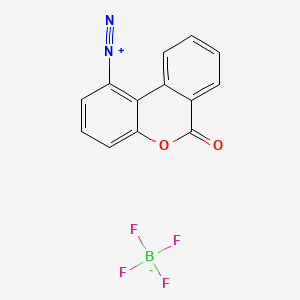
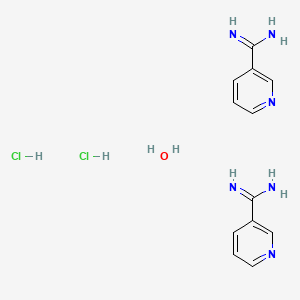
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
